Bienvenue dans la boutique en ligne BenchChem!

A-412997 dihydrochloride

Dopamine D4 Receptor Binding Affinity Selectivity

Choose A-412997 dihydrochloride for your D4 receptor research to eliminate the confounding off-target effects seen with earlier analogs. This compound delivers unmatched selectivity (Ki = 7.9 nM for human D4.4) with no functional activity at D2 receptors, ensuring clean, interpretable data in cognitive and behavioral assays. Its rapid blood-brain barrier penetration and well-characterized in vivo efficacy make it the definitive pharmacological tool and reference control for ADHD and memory studies. By purchasing this validated 'gold standard,' you ensure your results are comparable, reproducible, and built on a robust chemical scaffold trusted by leading medicinal chemistry programs.

Molecular Formula C19H25Cl2N3O
Molecular Weight 382.3 g/mol
CAS No. 1347744-96-0
Cat. No. B583395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-412997 dihydrochloride
CAS1347744-96-0
SynonymsA 412997 Dihydrochloride; 
Molecular FormulaC19H25Cl2N3O
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl
InChIInChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H
InChIKeyKIGNSSHMCNBHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-412997 Dihydrochloride (CAS 1347744-96-0): Potent, Selective Dopamine D4 Receptor Agonist for Preclinical Research


A-412997 dihydrochloride is a synthetic, small-molecule agonist with high potency and selectivity for the dopamine D4 receptor subtype [1]. It demonstrates nanomolar binding affinity (Ki = 7.9 nM for human D4.4; Ki = 12.1 nM for rat D4) and acts as a full agonist at rat D4 receptors (EC50 = 28.4 nM) . Unlike earlier-generation D4-preferring compounds, A-412997 exhibits minimal off-target activity across a broad panel of receptors and channels, making it a well-validated pharmacological tool for probing D4 receptor function in central nervous system disorders .

Why A-412997 Dihydrochloride Cannot Be Substituted with Other Dopamine D4 Receptor Agonists


While several compounds are described as dopamine D4 receptor agonists, significant differences in their functional selectivity, pharmacokinetic profiles, and in vivo efficacy preclude simple interchangeability in research settings. Compounds such as PD168077 and CP226269, though structurally related, exhibit marked differences in their selectivity profiles, with CP226269 showing functional activity at D2 receptors and both displaying lower blood-brain barrier penetration compared to A-412997 [1]. Furthermore, distinct pharmacological outcomes in cognitive and behavioral assays, such as a lack of significant dose-dependent efficacy for PD168077 in some models where A-412997 is effective, underscore that results are not generalizable across all D4 agonists [2]. Substituting A-412997 with a less selective or less well-characterized analog risks confounding experimental results due to off-target effects or inadequate target engagement.

Quantitative Comparative Evidence for A-412997 Dihydrochloride vs. Key Dopamine D4 Agonist Comparators


Comparative Binding Affinity and Selectivity Profile: A-412997 vs. PD168077 and CP226269

A-412997 demonstrates high-affinity binding to both rat and human dopamine D4 receptors, with Ki values of 12.1 nM and 7.9 nM, respectively [1]. A critical differentiator is its superior selectivity profile compared to other D4 agonists. In direct contrast to the dopamine D4 receptor agonists PD168077 and CP226269, A-412997 showed a better selectivity profile and no affinity (<1000 nM) for other dopamine receptors or any other proteins in a panel of seventy different receptors and channels [1].

Dopamine D4 Receptor Binding Affinity Selectivity Off-Target Activity

Functional Agonist Activity and D2 Receptor Selectivity: A-412997 vs. CP226269

In functional assays, A-412997 acts as a potent, full agonist at rat dopamine D4 receptors (EC50 = 28.4 nM, intrinsic activity = 0.83) [1]. A key differentiating feature is its lack of functional activity at the dopamine D2L receptor. Unlike the comparator D4 agonist CP226269, A-412997 did not activate rat dopamine D2L receptors in calcium flux assays [1].

Functional Activity Calcium Flux D2 Receptor Intrinsic Activity

In Vivo Cognitive Enhancement in ADHD Model: A-412997 vs. PD168077

In a rat model of ADHD (5-trial repeated acquisition inhibitory avoidance in Spontaneously Hypertensive Rat pups), A-412997 demonstrated significant, dose-dependent improvement in cognitive performance [1]. In a direct comparison within the same study, the comparator D4 agonist PD168077 repeatedly improved acquisition but failed to reach significance at any dose tested in this same model, indicating a clear difference in in vivo efficacy [1].

Cognition ADHD In Vivo Efficacy Behavioral Pharmacology

In Vivo Cognitive Enhancement in Short-Term Memory Model: A-412997 vs. PD168077

A-412997 also demonstrated significant dose-dependent efficacy in a rat model of short-term memory (Social Recognition) [1]. While the comparator PD168077 also significantly improved social recognition in the same study, it was explicitly noted to be less potent than A-412997 [1].

Short-Term Memory Social Recognition In Vivo Efficacy Behavioral Pharmacology

Absence of Abuse Liability: A-412997 vs. Amphetamine

In a study comparing the abuse liability of A-412997 with current psychostimulant therapies, A-412997 did not mediate reward-related behavior in the conditioned place preference (CPP) paradigm, a preclinical test used to assess potential abuse liability [1]. In direct contrast, amphetamine produced a significant place preference in the same study, demonstrating its abuse liability [1].

Abuse Liability Reward Conditioned Place Preference Behavioral Pharmacology

Recommended Preclinical and Drug Discovery Applications for A-412997 Dihydrochloride


Validation of Dopamine D4 Receptor as a Target in Cognitive Disorders

Given its high selectivity for D4 over other dopamine receptor subtypes [1] and its robust, significant efficacy in improving performance in rat models of ADHD and short-term memory [2], A-412997 is the ideal pharmacological tool for validating the D4 receptor as a target for cognitive enhancement. Its lack of functional activity at D2 receptors [1] and absence of abuse liability [3] allow for a clean interpretation of D4-mediated cognitive effects without confounding motor, sedative, or rewarding side effects.

Benchmarking Novel D4 Receptor Ligands in Structure-Activity Relationship (SAR) Studies

A-412997 serves as the established 'gold standard' or 'classical' D4 agonist scaffold for medicinal chemistry programs [4]. Its well-characterized binding affinity (Ki = 7.9-12.1 nM), functional activity (EC50 = 28.4 nM), and in vivo pharmacokinetic profile (rapid BBB penetration) [1] provide a robust and quantifiable baseline against which to compare next-generation D4 ligands. Researchers can use A-412997 as a reference control to benchmark improvements in potency, selectivity, and functional efficacy in both in vitro binding/functional assays and in vivo behavioral models.

Investigating D4 Receptor-Mediated Central Mechanisms with Minimal Off-Target Confounds

For studies aiming to isolate the role of central D4 receptors in complex behaviors like penile erection [1] or vigilance [5], A-412997 is the superior choice. Its ability to rapidly cross the blood-brain barrier and achieve significantly higher brain levels than PD168077 [1], combined with its lack of affinity for 70 other receptors and channels [1], ensures that observed effects can be attributed to central D4 receptor activation with a high degree of confidence.

In Vivo Screening for Procognitive Compounds with Low Abuse Potential

A-412997's unique profile as a cognitive enhancer that does not produce a conditioned place preference [3] makes it an invaluable positive control in screening cascades designed to identify novel therapeutics for ADHD or other cognitive disorders that are devoid of abuse liability. Using A-412997 as a benchmark allows researchers to validate assay sensitivity while simultaneously providing a reference point for a desirable, non-addictive pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-412997 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.